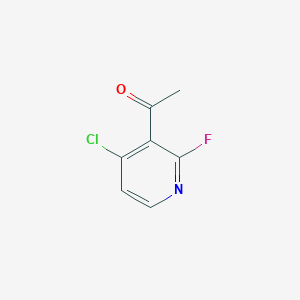

1-(4-Chloro-2-fluoropyridin-3-YL)ethanone

Description

1-(4-Chloro-2-fluoropyridin-3-yl)ethanone is a pyridine derivative featuring a ketone group at the 3-position, with chlorine and fluorine substituents at the 4- and 2-positions, respectively. This compound is of interest in pharmaceutical and agrochemical research due to the electronic effects of its halogen substituents, which influence reactivity and binding interactions. Its structure is distinct from other pyridine-based ethanones, as the positions and combination of halogens (Cl and F) modulate its physicochemical properties and synthetic utility .

Properties

Molecular Formula |

C7H5ClFNO |

|---|---|

Molecular Weight |

173.57 g/mol |

IUPAC Name |

1-(4-chloro-2-fluoropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H5ClFNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |

InChI Key |

WCAGCVFRUDIEOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluoropyridin-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4-Chloro-2-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2-fluoropyridin-3-YL)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluoropyridin-3-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the pyridine ring enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The ethanone group also plays a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution Effects

- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone (Catalog of Pyridine Compounds): Substituents: Cl at 2-position, F at 5-position. This isomer may exhibit different solubility and crystallinity due to reduced dipole moments .

- 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone (Safety Data Sheets): Substituents: Cl at 3-position, F at 5-position. Safety data indicate higher acute toxicity (H302: harmful if swallowed) compared to the target compound, suggesting that substituent positions influence metabolic pathways or bioavailability .

Substituent Diversity: Phenyl vs. Halogen Groups

- 1-[6-(4-Chlorophenyl)-2-methylpyridin-3-yl]ethanone (): Substituents: 4-Chlorophenyl at 6-position, methyl at 2-position. However, the methyl group may reduce electrophilicity at the ketone compared to halogenated analogs .

- 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone (): Substituents: Triazole-sulfanyl and 4-fluorophenyl groups. Such structural complexity may improve thermal stability but complicate synthesis compared to simpler halogenated ethanones .

Electronic and Thermochemical Properties

- DFT Studies (): Density functional theory (DFT) calculations using B3LYP functionals suggest that electron-withdrawing groups (Cl, F) lower the LUMO energy of pyridine derivatives, enhancing electrophilicity. For 1-(4-Chloro-2-fluoropyridin-3-yl)ethanone, this effect is more pronounced than in analogs with single halogens or electron-donating groups (e.g., methyl) . Absolute hardness (η) values, derived from ionization potentials (I) and electron affinities (A), predict that the target compound is "harder" (less reactive) than non-halogenated ethanones but "softer" than fully fluorinated analogs due to the balance of Cl and F electronegativities .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.